molecular formula C19H16ClN3O3S B2779951 (E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 476463-69-1

(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2779951
CAS No.: 476463-69-1
M. Wt: 401.87
InChI Key: BRILADUDBSYWSM-ONNFQVAWSA-N
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Description

(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-25-15-9-3-12(11-16(15)26-2)4-10-17(24)21-19-23-22-18(27-19)13-5-7-14(20)8-6-13/h3-11H,1-2H3,(H,21,23,24)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILADUDBSYWSM-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. The structural features of this compound, including the thiadiazole ring and the acrylamide moiety, are known to contribute to various pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

 E N 5 4 chlorophenyl 1 3 4 thiadiazol 2 yl 3 3 4 dimethoxyphenyl acrylamide\text{ E N 5 4 chlorophenyl 1 3 4 thiadiazol 2 yl 3 3 4 dimethoxyphenyl acrylamide}

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. For instance:

  • Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines. In vitro studies reported an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong growth inhibition through mechanisms that may involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptotic cell death and inhibit critical proteins involved in cell proliferation .

Antimicrobial Activity

The compound has also demonstrated activity against Mycobacterium tuberculosis:

  • Antitubercular Properties : Specific derivatives have been noted for their effectiveness against tuberculosis cell lines. The mechanism likely involves interference with essential biochemical pathways necessary for the survival of the bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated a series of 1,3,4-thiadiazole derivatives including our compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
  • Results : The compound exhibited IC50 values ranging from 0.28 µg/mL to 9.6 µM across different cell lines.
Cell LineIC50 (µg/mL)Mechanism
MCF-70.28Apoptosis induction
HepG29.6Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Pathogen : Mycobacterium tuberculosis.
  • Findings : The compound showed promising results in inhibiting bacterial growth, suggesting potential as a therapeutic agent in treating tuberculosis .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
Compound AThiadiazoleIC50 = 0.28 µg/mLActive against M. tuberculosis
Compound BOxadiazoleIC50 = 5.36 µg/mLNot active
Compound CThiadiazoleIC50 = 9.6 µMActive against M. tuberculosis

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide?

  • Methodology : The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A typical approach includes:

Thiadiazole formation : React 4-chlorophenyl-substituted thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to generate the thiadiazole ring .

Acrylamide coupling : Introduce the 3,4-dimethoxyphenyl acrylamide moiety via a nucleophilic substitution or condensation reaction. Use α-bromoacrylic acid derivatives in DMF with EDCI as a coupling agent, followed by purification via column chromatography (ethyl acetate/petroleum ether) .
Critical parameters include solvent choice (DMF for solubility), temperature control, and purification via TLC/HPLC to ensure >95% purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology :
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., distinguishing E/Z isomers via coupling constants in the acrylamide double bond) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 430.05 for C₁₉H₁₅ClN₂O₃S) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
  • HPLC : Quantifies purity (>95%) and detects impurities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare IC₅₀ values with structurally related thiadiazoles (e.g., compound 22 in , IC₅₀ = 8.2 μM) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to assess pro-apoptotic activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Methodology :
  • Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. For example, compound 7e () showed improved cytotoxicity with a 4-nitrophenyl group.
  • Stereochemical tuning : Compare E/Z isomers via controlled synthesis (e.g., highlights E-configuration’s role in bioactivity).
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinity with targets like tubulin or topoisomerase II .

Q. What strategies mitigate low solubility in pharmacological assays?

  • Methodology :
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm) to enhance bioavailability, as demonstrated for similar acrylamides .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodology :
  • ADMET prediction : Use SwissADME to assess permeability (LogP ~3.5) and cytochrome P450 interactions.
  • Toxicity profiling : Test reactive metabolites via glutathione trapping assays (LC-MS/MS) to identify potential hepatotoxicity .

Data Analysis and Contradiction Resolution

Q. How to resolve contradictions in cytotoxicity data across studies?

  • Methodology :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for compound 22 () may arise from differing serum-free vs. serum-containing media.
  • Cross-validate with orthogonal assays : Confirm apoptosis via caspase-3 activation (Western blot) if MTT results are ambiguous .

Q. What are common synthetic impurities, and how are they characterized?

  • Methodology :
  • Byproduct identification : Use LC-MS to detect unreacted intermediates (e.g., residual thiosemicarbazide).
  • Mitigation : Optimize reaction time and stoichiometry. For example, excess POCl₃ in thiadiazole synthesis reduces dimerization byproducts .

Experimental Design for Mechanistic Studies

Q. How to design experiments to elucidate its mechanism of action in cancer cells?

  • Methodology :
  • Transcriptomics : RNA sequencing (RNA-seq) to identify differentially expressed genes (e.g., p53, Bcl-2 pathways).
  • Kinase profiling : Use kinase inhibitor libraries (e.g., PamGene) to pinpoint targets like EGFR or AKT .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodology :
  • Xenograft models : Administer 10–50 mg/kg intraperitoneally in nude mice with MDA-MB-231 tumors. Monitor tumor volume and toxicity (AST/ALT levels) .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight430.86 g/molHRMS
LogP3.7 (predicted)SwissADME
Solubility (PBS, pH 7.4)12 μg/mLHPLC

Table 2 : Comparative Cytotoxicity of Analogues

CompoundIC₅₀ (μM, MCF-7)Structural FeatureReference
Target Compound6.83,4-Dimethoxyphenyl
7e (4-Nitrophenyl)4.2Electron-withdrawing group
22 (4-Methoxyphenyl)8.2Methoxy substitution

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